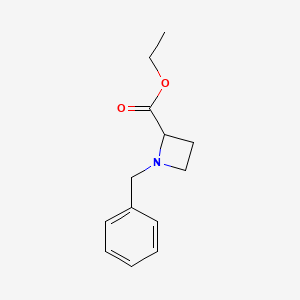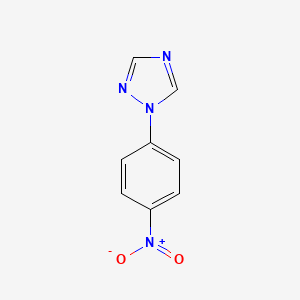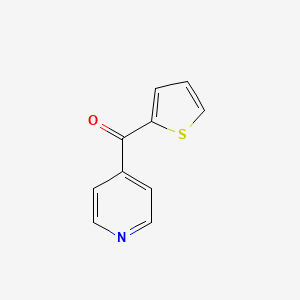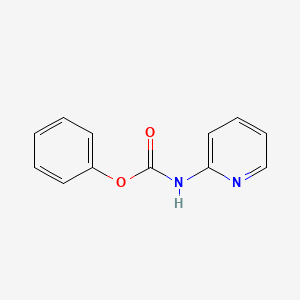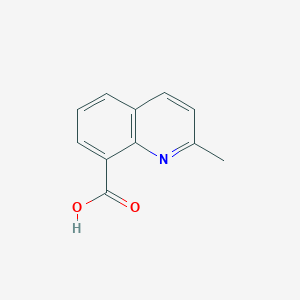
2-甲基喹啉-8-羧酸
描述
2-methylquinoline-8-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 187.2 and its IUPAC name is 2-methyl-8-quinolinecarboxylic acid . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, has been a subject of research for many years . Classical synthesis protocols such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often suffer from inefficiency, harsh reaction conditions, and the use of toxic reagents . Recent advances have focused on transition metal-free processes, which have shown increased reaction efficiency and improved yield .
Molecular Structure Analysis
The molecular structure of 2-methylquinoline-8-carboxylic acid consists of a benzene ring fused with a pyridine moiety . This structure is planar and allows for conjugation with the pi system of the carbonyl group .
Chemical Reactions Analysis
Quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, are known to undergo a variety of chemical reactions . For example, they can participate in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
科学研究应用
配合物形成和稳定性
研究已经调查了二元和三元镍(II)配合物与2-甲基喹啉-8-羧酸和各种氨基酸的形成。重点是配体的质子化常数和配合物的稳定常数,揭示了这些分子之间相互作用的见解 (Henríquez et al., 2021)。
超分子框架
研究强调了2-甲基喹啉在与羧酸形成氢键超分子框架中的作用。这包括研究在形成1D–3D框架中的弱相互作用,突出了该化合物在创建复杂分子结构中的潜力 (Jin et al., 2012)。
催化
2-甲基喹啉-8-羧酸参与了辅助钯催化的芳基化和烷基化,展示了其在选择性化学转化和官能化中的实用性 (Shabashov & Daugulis, 2010)。
光致发光和半导体性能
该化合物已被用于合成膦铜(I)配合物,展示出卓越的光物理性质。这些研究有助于理解涉及2-甲基喹啉-8-羧酸材料的光致发光和潜在半导体应用 (Małecki et al., 2015)。
水系光解
对喹啉羧酸类除草剂的光降解进行了调查,涉及化合物如7-氯-3-甲基喹啉-8-羧酸,为了解环境相互作用和类似化合物在各种辐照条件下的行为提供了见解 (Pinna & Pusino, 2012)。
酯化反应
研究还包括2-甲基喹啉-3-羧酸的酯化反应,优化条件以获得更高产率,这对于合成2-甲基喹啉-8-羧酸的各种衍生物可能具有重要意义 (Gao Wen-tao, 2009)。
生物活性
关于2-甲基喹啉羧酸衍生物的合成和生物测试的研究揭示了它们潜在的抗炎、镇痛、抗菌和抗真菌活性,突出了该化合物在药物化学中的相关性 (Dubrovin et al., 2015)。
配位化学
涉及2-甲基喹啉-8-羧酸衍生物的配位化学研究为了解与铼和铜等金属形成配合物提供了见解。这些研究对于理解这些配合物的配位行为和在各个领域中的潜在应用至关重要 (Machura et al., 2008)。
安全和危害
The safety information available indicates that 2-methylquinoline-8-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
未来方向
Research on quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, continues to be a vibrant field. Future directions may include the development of new synthetic routes that are more efficient and environmentally friendly . Additionally, there is interest in exploring the biological and pharmaceutical activities of these compounds .
作用机制
Target of Action
Quinoline derivatives, in general, have been known to interact with a variety of biological targets, contributing to their broad spectrum of bio-responses .
Mode of Action
Quinoline derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . These reactions could potentially alter the function of their biological targets, leading to various downstream effects.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s pharmacokinetic properties .
Result of Action
Some quinoline derivatives have been found to exhibit anti-inflammatory, analgesic, antimicrobial, and antifungal activity .
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including the presence of catalysts and the choice of solvent .
生化分析
Biochemical Properties
2-Methylquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of 2-methylquinoline-8-carboxylic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2-methylquinoline-8-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 2-methylquinoline-8-carboxylic acid can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-methylquinoline-8-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, 2-methylquinoline-8-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methylquinoline-8-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-methylquinoline-8-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-methylquinoline-8-carboxylic acid has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-methylquinoline-8-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, 2-methylquinoline-8-carboxylic acid can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
2-Methylquinoline-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the inhibition of cytochrome P450 enzymes by 2-methylquinoline-8-carboxylic acid can lead to an accumulation of specific metabolites, impacting overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-methylquinoline-8-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 2-methylquinoline-8-carboxylic acid can be transported into cells via organic anion transporters, leading to its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 2-methylquinoline-8-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-methylquinoline-8-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNCKIDXVHSMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458303 | |
| Record name | 2-methylquinoline-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-37-7 | |
| Record name | 2-Methyl-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methylquinoline-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methylquinoline-8-carboxylic acid interesting for coordination chemistry?
A1: 2-methylquinoline-8-carboxylic acid (HL) is an intriguing molecule for coordination chemistry due to its ability to form stable complexes with metal ions. The research paper you cited [] focuses on its interaction with nickel (II) ions, forming both binary (nickel (II) – ligand L−) and ternary complexes (nickel (II) – ligand L− – amino acids). This ability to bind metal ions, particularly in the presence of biologically relevant molecules like amino acids, makes it a subject of interest for understanding potential biological activities and applications.
Q2: How does the presence of amino acids influence the interaction of 2-methylquinoline-8-carboxylic acid with nickel (II) ions?
A2: The study investigated the influence of various amino acids on the stability of the nickel (II) – 2-methylquinoline-8-carboxylic acid complex. It was found that the stability constants of the ternary complexes (nickel (II) – ligand L− – amino acids) varied depending on the specific amino acid involved []. This suggests that the presence and nature of amino acids can significantly impact the interaction between 2-methylquinoline-8-carboxylic acid and nickel (II) ions, potentially influencing its biological activity and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


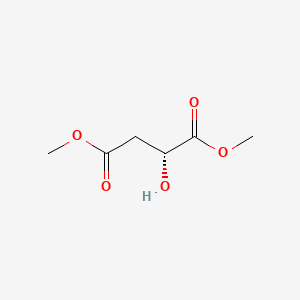
![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)


